molecular formula C6H6ClNO2 B13015169 5-Chloro-3-(hydroxymethyl)pyridin-2-ol

5-Chloro-3-(hydroxymethyl)pyridin-2-ol

Cat. No.: B13015169
M. Wt: 159.57 g/mol
InChI Key: VSDHSVDRNCQSJC-UHFFFAOYSA-N
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Description

5-Chloro-3-(hydroxymethyl)pyridin-2-ol is a chlorinated pyridine derivative featuring a hydroxyl (-OH) group at position 2, a hydroxymethyl (-CH₂OH) group at position 3, and a chlorine atom at position 5. The presence of multiple hydroxyl groups and a chlorine atom makes it a versatile candidate for further functionalization.

Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

5-chloro-3-(hydroxymethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H6ClNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-2,9H,3H2,(H,8,10)

InChI Key

VSDHSVDRNCQSJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(hydroxymethyl)pyridin-2-ol can be achieved through various synthetic routes. One common method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This biocatalytic approach is attractive due to its regioselectivity and efficiency in converting pyridine derivatives into their hydroxylated forms .

Industrial Production Methods

Industrial production methods for this compound typically involve chemical synthesis under controlled conditions. For example, the reaction of 2-hydroxy-3-chloropyridine with appropriate reagents under alkaline conditions can yield this compound . The reaction process requires careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(hydroxymethyl)pyridin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the hydroxyl groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-chloro-3-carboxypyridin-2-ol, while nucleophilic substitution of the chlorine atom can produce various substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-3-(hydroxymethyl)pyridin-2-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 5-Chloro-3-(hydroxymethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

The compound is compared below with structurally related pyridine derivatives, focusing on halogen variations, substituent modifications, and functional group differences.

Halogen Substitution Variations

Variations in halogen atoms (Cl, Br, F, I) at position 5 significantly influence electronic properties and biological activity.

Compound Name Molecular Formula CAS Number Molecular Weight Key Properties/Applications Reference
5-Chloro-3-(hydroxymethyl)pyridin-2-ol C₆H₆ClNO₂ Not provided 175.57 (calc.) Polar substituents enhance solubility
5-Bromo-2-chloropyridin-3-ol C₅H₃BrClNO Not provided 224.45 (calc.) Larger halogen increases molecular weight
2-Chloro-5-fluoropyridin-3-ol C₅H₃ClFNO Not provided 163.54 (calc.) Fluorine’s electronegativity alters reactivity
5-Iodopyridin-3-ol C₅H₄INO Not provided 237.00 (calc.) Iodine’s size may hinder steric interactions

Key Insights :

  • Fluorine’s electronegativity enhances electronic effects, making it useful in drug design .
Substituent Variations on Position 2

Modifications at position 2 (e.g., hydroxyl vs. methoxy) alter hydrogen-bonding capacity and stability.

Compound Name Molecular Formula CAS Number Molecular Weight Key Properties/Applications Reference
This compound C₆H₆ClNO₂ Not provided 175.57 (calc.) Hydroxyl enables hydrogen bonding
5-Chloro-2-methoxypyridin-3-ol C₆H₆ClNO₂ 1261365-86-9 159.57 Methoxy improves lipophilicity
5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol C₇H₈ClNO₃ Not provided 189.60 (calc.) Extended ether chain increases flexibility

Key Insights :

  • Methoxy groups reduce polarity, enhancing membrane permeability in drug candidates .
  • Hydroxyethoxy substituents introduce conformational flexibility, useful in polymer chemistry .
Substituent Variations on Position 3

The hydroxymethyl group at position 3 can be replaced with bulkier or more electronegative groups.

Compound Name Molecular Formula CAS Number Molecular Weight Key Properties/Applications Reference
This compound C₆H₆ClNO₂ Not provided 175.57 (calc.) Hydroxymethyl aids in further derivatization
5-Chloro-3-(trifluoromethyl)pyridin-2-ol C₆H₃ClF₃NO 24188-74-7 213.55 (calc.) Trifluoromethyl enhances metabolic stability
(5-Chloro-3-pyridinyl)methanol C₆H₆ClNO 886364-92-7 159.57 (calc.) Lacks position 2 hydroxyl, reducing polarity

Key Insights :

  • Trifluoromethyl groups improve metabolic stability in pharmaceuticals .
  • Removing the position 2 hydroxyl (as in (5-Chloro-3-pyridinyl)methanol) decreases polarity, altering pharmacokinetics .
Functional Group Modifications

Complex analogs with additional functional groups highlight broader applications.

Compound Name Molecular Formula CAS Number Molecular Weight Key Properties/Applications Reference
5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide C₂₇H₂₃ClN₂O₄S Not provided 519.00 (calc.) Norovirus inhibitor with high specificity
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol C₁₂H₁₀ClNO₂ 1017414-83-3 251.67 (calc.) Extended aromatic system for π-stacking

Key Insights :

  • Sulfonyl and carboxamide groups enhance target binding in antiviral agents .
  • Biphenyl systems (e.g., 5-(4-chloro-2-methoxyphenyl)pyridin-3-ol) improve π-π interactions in materials science .

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